Naphtho(8,1,2-abc)coronene
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Overview
Description
Naphtho(8,1,2-abc)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C30H14 It is a large, complex molecule consisting of multiple fused aromatic rings
Scientific Research Applications
Naphtho(8,1,2-abc)coronene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of large polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Future Directions
- Jinno, K., Fetzer, J.C., & Biggs, W.R. (1986). Identification of naphtho [8.1.2 abc] coronene in the extract of diesel particulate matter by non-aqueous reversed-phase liquid chromatography coupled with UV multichannel detector. Chromatographia, 21, 274–276
- NIST Chemistry WebBook. Naphtho [8,1,2-abc]coronene
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho(8,1,2-abc)coronene can be synthesized through various methods, including the cyclodehydrogenation of suitable precursors. One common approach involves the use of non-aqueous reversed-phase liquid chromatography coupled with a UV multichannel detector to identify and isolate the compound from complex mixtures . The synthesis typically involves high-temperature conditions and the use of catalysts to facilitate the formation of the fused aromatic rings.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry and process optimization may lead to more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Naphtho(8,1,2-abc)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophilic reagents (e.g., bromine). Reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane and methanol .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of naphtho(8,1,2-abc)coronene involves its interaction with various molecular targets and pathways. Due to its large, planar structure, it can intercalate between DNA base pairs, potentially affecting gene expression and cellular processes. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic molecules, influencing its behavior in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Naphtho(8,1,2-abc)coronene is similar to other large polycyclic aromatic hydrocarbons, such as benzo[ghi]perylene, dibenzo[a,cd]pyrene, and coronene. These compounds share structural similarities, including multiple fused aromatic rings and similar molecular weights.
Uniqueness
What sets this compound apart from its counterparts is its specific arrangement of aromatic rings, which imparts unique electronic and structural properties
Properties
IUPAC Name |
nonacyclo[16.12.0.02,15.03,12.04,9.05,30.06,27.020,29.023,28]triaconta-1(18),2(15),3(12),4(9),5,7,10,13,16,19,21,23(28),24,26,29-pentadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14/c1-2-15-8-10-19-14-20-11-9-17-5-4-16-6-7-18-12-13-22-21(3-1)23(15)27(19)30-28(20)25(17)24(16)26(18)29(22)30/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLYQXCBXWZRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C3C(=C9)C=C2)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216170 |
Source
|
Record name | Naphtho(8,1,2-abc)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-38-9 |
Source
|
Record name | Naphtho(8,1,2-abc)coronene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(8,1,2-abc)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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